molecular formula C21H23BrN2O3S B2898375 2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 380559-94-4

2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2898375
CAS No.: 380559-94-4
M. Wt: 463.39
InChI Key: CCHAGWIDCADGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivative featuring a 2-bromobenzamido group at position 2 and a tetrahydrofuran-2-ylmethyl moiety on the carboxamide nitrogen. Its structure combines a bicyclic thiophene core with brominated aromatic and oxygen-containing heterocyclic substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3S/c22-16-9-3-1-7-14(16)19(25)24-21-18(15-8-2-4-10-17(15)28-21)20(26)23-12-13-6-5-11-27-13/h1,3,7,9,13H,2,4-6,8,10-12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHAGWIDCADGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound and its related derivatives.

Synthesis

The synthesis of tetrahydrobenzo[b]thiophene derivatives typically involves the Gewald reaction or modifications thereof. The target compound can be synthesized through a multi-step process that includes:

  • Formation of the Tetrahydrobenzo[b]thiophene Core : This is achieved through cyclization of appropriate precursors.
  • Substitution Reactions : The introduction of the bromobenzamido and tetrahydrofuran groups occurs via nucleophilic substitution methods.

Example Synthesis Pathway

A typical synthesis pathway might look like this:

  • Start with a suitable thiophene precursor.
  • React with bromobenzoyl chloride to introduce the bromobenzamido moiety.
  • Conduct a reaction with tetrahydrofuran derivatives to complete the structure.

Antioxidant Activity

Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For instance, compounds derived from this scaffold demonstrated total antioxidant capacity comparable to ascorbic acid, indicating their potential in mitigating oxidative stress .

Antiproliferative Effects

In vitro studies have shown that certain derivatives possess antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and HePG2 (liver cancer). For example, specific imide derivatives exhibited high potency in inhibiting cell proliferation, with molecular docking studies revealing favorable binding interactions with tubulin proteins .

Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Compounds such as 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated greater than 60% inhibition compared to donepezil, a standard AChE inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely linked to their structural features. The presence of specific functional groups (e.g., bromobenzamido and tetrahydrofuran) significantly influences their pharmacological profiles. Studies suggest that modifications in these groups can enhance or diminish biological efficacy, emphasizing the importance of SAR in drug design.

Case Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of various tetrahydrobenzo[b]thiophene derivatives using the phosphomolybdenum method. The results showed that selected compounds could inhibit lipid peroxidation effectively, demonstrating their potential as therapeutic agents against oxidative stress-related diseases .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on antiproliferative effects, several tetrahydrobenzo[b]thiophene derivatives were screened against MCF7 and HePG2 cell lines. The study reported that specific compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as lead compounds in cancer therapy .

Scientific Research Applications

The compound 2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with a tetrahydrobenzo[b]thiophene core fused with a carboxamide and substituted with a bromobenzamide moiety, with a tetrahydrofuran group that may influence its solubility and biological activity.

Potential Applications

  • Medicinal Chemistry This compound has potential applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways.
    *This compound is notable as a versatile scaffold for drug development.
  • Biological Activities Compounds similar to this compound have been studied for their biological activities.

Structural Features and Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4,5-Dihydrobenzo[b]thiophene-3-carboxamideLacks tetrahydrofuran; simpler structureAnticancer properties
2-(Bromobenzamido)-4-thiazolecarboxamideContains thiazole instead of thiopheneAntiviral activity
4-Amino-N-(tetrahydrofuran-2-yl)benzamideSimilar amide functionality; no brominePotential anti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

The tetrahydrobenzo[b]thiophene-3-carboxamide scaffold is common among analogs, but substitutions at positions 2 and the carboxamide nitrogen significantly alter properties. Key comparisons include:

Compound R<sup>2</sup> Substituent Carboxamide N-Substituent Key Properties/Activities
Target Compound 2-Bromobenzamido Tetrahydrofuran-2-ylmethyl Hypothesized enhanced solubility due to tetrahydrofuran; bromine may improve binding affinity
Compound 23 () 2-[(3-Carboxypropanoyl)amino] 2-Chlorophenyl Antibacterial activity; melting point: 197–199°C
Compound IIIb () 2-(4-Benzylpiperazin-1-yl)acetamido Acetylcholinesterase inhibition (IC50: 0.8 µM); melting point: 200–202°C
Compound I () 2-[(E)-(4-Methoxybenzylidene)amino] 3-Methylphenyl Antibacterial (MIC: 12.5 µg/mL against S. aureus); antifungal activity
Compound 6 () 2-Fluorobenzamido 6-Methyl-3-[(4-methylpiperazinyl)carbonyl] Improved metabolic stability in vitro
  • Key Observations :
    • Electron-Withdrawing Groups (e.g., bromine in the target compound) may enhance electrophilic interactions in biological targets compared to electron-donating groups (e.g., methoxy in Compound I) .
    • Heterocyclic N-Substituents : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 2-chlorophenyl in Compound 23) .

Physicochemical Properties

  • Melting Points : Compounds with rigid aromatic substituents (e.g., Compound 23, 197–199°C) exhibit higher melting points than those with flexible heterocycles (e.g., Compound IIIb, 200–202°C) due to enhanced crystalline packing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via a multi-step route involving acylation of a tetrahydrobenzo[b]thiophene core. Key steps include:

  • Anhydride coupling : React intermediates (e.g., tetrahydrobenzo[b]thiophene derivatives) with bromobenzoyl chloride or anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under reflux (12–24 hours, N₂ atmosphere) .
  • Purification : Use reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) to isolate products. Yields typically range from 47%–78% depending on substituent reactivity .
  • Critical factors : Solvent polarity, molar ratios (1.2 equivalents of anhydride), and temperature control (reflux vs. room temperature) significantly impact purity .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key for verifying substituent positions (e.g., bromobenzamido vs. tetrahydrofuran-methyl groups). Look for characteristic shifts: aromatic protons (δ 7.2–8.1 ppm), tetrahydrofuran methylene (δ 3.5–4.0 ppm), and carbonyl carbons (δ 160–170 ppm) .
  • IR spectroscopy : Confirm functional groups via C=O (1650–1700 cm⁻¹), C-Br (500–600 cm⁻¹), and NH/OH stretches (3300–3500 cm⁻¹) .
  • HRMS/LC-MS : Validate molecular weight (e.g., [M+H]+ peaks) and detect impurities .

Q. How should researchers design in vitro assays to evaluate the antibacterial activity of this compound?

  • Methodology :

  • Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Minimum Inhibitory Concentration (MIC) : Employ broth microdilution (CLSI guidelines) with concentrations from 0.5–128 µg/mL .
  • Mechanistic studies : Pair MIC assays with membrane permeability tests (e.g., SYTOX Green uptake) or β-lactamase inhibition assays to identify mode of action .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity while maintaining metabolic stability?

  • Methodology :

  • SAR analysis :
Substituent ModificationObserved ImpactReference
Bromine at 2-benzamido↑ Lipophilicity, ↑ antibacterial potency
Tetrahydrofuran-methyl↑ Solubility, ↓ cytotoxicity
Carboxamide vs. ester↓ Metabolic degradation
  • Stability testing : Incubate compounds in simulated gastric fluid (pH 2.0) or liver microsomes to assess hydrolysis/oxidation resistance .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

  • Methodology :

  • Standardize assays : Ensure consistent inoculum size, media, and incubation time across studies .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity, steric bulk) influencing activity discrepancies .
  • Cross-validate : Compare results with orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Q. What strategies improve scalability of the synthesis without compromising purity?

  • Methodology :

  • Continuous flow chemistry : Reduces reaction time and improves reproducibility for steps like acylation .
  • Solvent optimization : Replace CH₂Cl₂ with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress and impurity formation .

Q. How does the bromobenzamido group influence reactivity in downstream functionalization?

  • Methodology :

  • Electrophilic substitution : Bromine acts as a directing group, facilitating regioselective Suzuki couplings (e.g., with aryl boronic acids) at the para position .
  • Photocatalysis : Use Pd-mediated C-Br activation under blue light to introduce heteroaromatics (e.g., pyridines) .
  • Stability note : Bromine may undergo elimination under strong bases (e.g., NaOH > 1M); test conditions with TLC/GC-MS tracking .

Data Interpretation and Validation

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodology :

  • PXRD : Identify crystalline vs. amorphous phases (critical for bioavailability).
  • DSC/TGA : Monitor melting points (e.g., 200–220°C) and thermal decomposition patterns .
  • Solid-state NMR : Resolve conformational differences in the tetrahydrofuran-methyl group .

Q. How can researchers validate target engagement in cellular models?

  • Methodology :

  • Pull-down assays : Use biotinylated probes or photoaffinity labeling to capture protein targets .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., bacterial enzymes) after compound treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.